molecular formula C16H21NO5S B270783 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No. B270783
M. Wt: 339.4 g/mol
InChI Key: IUBBUNIICOSHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid, also known as AGT-181, is a peptide-based drug that has been developed for the treatment of a rare genetic disorder called Pompe disease. Pompe disease is caused by a deficiency in the enzyme acid alpha-glucosidase (GAA), which leads to the accumulation of glycogen in various tissues of the body, including the heart, skeletal muscles, and liver. AGT-181 works by replacing the missing or defective GAA enzyme, thereby reducing the buildup of glycogen and improving the symptoms of Pompe disease.

Mechanism of Action

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid works by replacing the missing or defective GAA enzyme in patients with Pompe disease. The enzyme is responsible for breaking down glycogen, a complex sugar molecule that is stored in the body's tissues and organs. In patients with Pompe disease, the lack of functional GAA enzyme leads to the accumulation of glycogen in various tissues, causing damage and dysfunction. 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid is designed to mimic the activity of the GAA enzyme, thereby reducing the buildup of glycogen and improving the symptoms of Pompe disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid are related to its ability to replace the missing or defective GAA enzyme in patients with Pompe disease. By breaking down glycogen, 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid can reduce the buildup of this complex sugar molecule in various tissues of the body, including the heart, skeletal muscles, and liver. This can help to improve muscle function, reduce the risk of heart failure, and improve overall quality of life for patients with Pompe disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in lab experiments include its specificity for the GAA enzyme, its ability to mimic the activity of the native enzyme, and its potential to reduce the buildup of glycogen in various tissues. However, there are also some limitations to using 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in lab experiments, including the cost and complexity of producing the drug, the need for specialized equipment and expertise to administer the drug, and the potential for immune reactions or other adverse effects.

Future Directions

There are several future directions for research on 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid and its potential applications in the treatment of Pompe disease. These include:
1. Further clinical trials to evaluate the safety and efficacy of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in larger patient populations and over longer periods of time.
2. Development of new formulations or delivery methods for 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid that can improve its stability, bioavailability, and ease of administration.
3. Investigation of the potential use of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in combination with other therapies, such as gene therapy or enzyme replacement therapy, to enhance its therapeutic effect.
4. Exploration of the potential use of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid in other glycogen storage disorders or metabolic disorders that involve the accumulation of complex sugar molecules in various tissues of the body.
Conclusion
4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid is a promising new drug that has been developed for the treatment of Pompe disease. Its ability to replace the missing or defective GAA enzyme in patients with Pompe disease has been demonstrated in preclinical and clinical trials, and it has shown promise in reducing the buildup of glycogen in various tissues of the body. Further research is needed to fully evaluate the safety and efficacy of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid and to explore its potential applications in other metabolic disorders.

Synthesis Methods

The synthesis of 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid involves the use of recombinant DNA technology to produce a modified form of the GAA enzyme that can be administered to patients as a therapeutic agent. The modified enzyme is produced in a bacterial expression system and then purified using a series of chromatographic techniques. The purified enzyme is then chemically modified to enhance its stability and reduce its immunogenicity, resulting in the final product, 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid.

Scientific Research Applications

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid has been extensively studied in preclinical and clinical trials for the treatment of Pompe disease. In a phase 1/2 clinical trial, 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid was shown to be safe and well-tolerated in patients with Pompe disease, with no serious adverse events reported. The study also demonstrated that 4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid was able to reduce the levels of glycogen in the skeletal muscles of patients, indicating that the drug was able to reach its target tissues and exert its therapeutic effect.

properties

Product Name

4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H21NO5S/c1-22-16(21)14-10-6-4-2-3-5-7-11(10)23-15(14)17-12(18)8-9-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20)

InChI Key

IUBBUNIICOSHAQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.